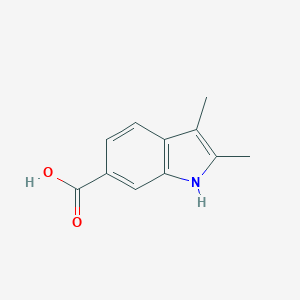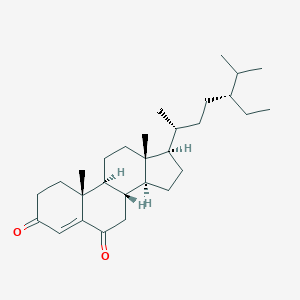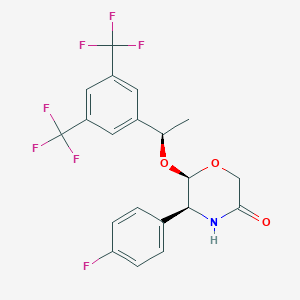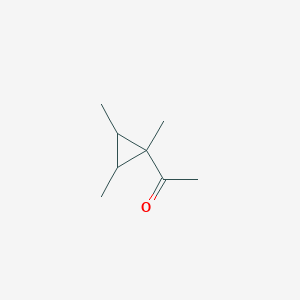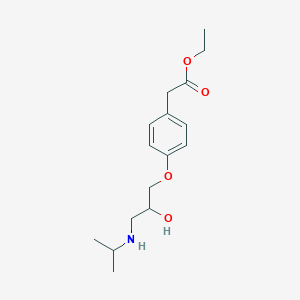
Metoprolol-Säureethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metoprolol Acid Ethyl Ester is a chemical compound with the molecular formula C16H25NO4 and a molecular weight of 295.37 g/mol . It is an intermediate used in the preparation of Metoprolol Acid, which is a key component in the synthesis of Metoprolol, a widely used beta-blocker for treating cardiovascular diseases .
Wissenschaftliche Forschungsanwendungen
Metoprolol Acid Ethyl Ester is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of Metoprolol and other related compounds.
Biology: In studies involving the pharmacokinetics and metabolism of beta-blockers.
Medicine: For the development of new cardiovascular drugs and understanding their mechanisms of action.
Industry: In the production of high-purity Metoprolol for pharmaceutical applications.
Wirkmechanismus
Mode of Action
Metoprolol acts as a selective β-1 receptor blocker . It works by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . By selectively binding to and antagonizing β-1 adrenergic receptors, metoprolol reduces the heart rate and decreases blood pressure .
Pharmacokinetics
Metoprolol is rapidly and completely absorbed in the body . Its bioavailability is approximately 50% due to significant first-pass metabolism in the liver . It is extensively metabolized in the body, with only a minor fraction (approximately 5%) excreted as the parent drug . The main route for excretion is via the urine .
Result of Action
The molecular and cellular effects of metoprolol’s action primarily involve a reduction in heart rate and blood pressure . This leads to decreased workload on the heart, reducing the risk of angina (chest pain), hypertension (high blood pressure), and heart failure . Metoprolol is also used to lower the risk of death or needing to be hospitalized for heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of metoprolol. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or genetic polymorphisms in the enzyme CYP2D6 . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .
Biochemische Analyse
Biochemical Properties
Metoprolol Acid Ethyl Ester interacts with various enzymes and proteins in the body. It is primarily metabolized to α-hydroxymetoprolol and O-demethylmetoprolol by hepatic CYP2D6 and to a lesser extent CYP3A4 . These interactions are crucial for the compound’s role in biochemical reactions.
Cellular Effects
The effects of Metoprolol Acid Ethyl Ester on cells are not fully established. Studies on Metoprolol, from which the ester is derived, show that it influences cell function by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Metoprolol, the parent compound, exerts its effects at the molecular level by selectively binding to and antagonizing β-1 adrenergic receptors . This blocks the action of certain neurotransmitters, specifically adrenaline and noradrenaline .
Temporal Effects in Laboratory Settings
The temporal effects of Metoprolol Acid Ethyl Ester in laboratory settings are not well-documented. Studies on Metoprolol show that its effects can change over time. For instance, metoprolol treatment has been associated with increased urinary levels of many gut microbiota-dependent metabolites .
Dosage Effects in Animal Models
Studies on Metoprolol show that it impairs resistance artery function in mice .
Metabolic Pathways
Metoprolol Acid Ethyl Ester is involved in metabolic pathways that include enzymes such as CYP2D6 and CYP3A4 . These enzymes play a crucial role in the metabolism of the compound, leading to the formation of α-hydroxymetoprolol and O-demethylmetoprolol .
Transport and Distribution
Metoprolol, the parent compound, is known to cross the blood-brain barrier, with 78% of the administered drug found in cerebrospinal fluid .
Subcellular Localization
Given that Metoprolol can cross the blood-brain barrier , it is plausible that Metoprolol Acid Ethyl Ester may also be able to reach various subcellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Metoprolol Acid Ethyl Ester involves several steps. One common method includes the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to produce Metoprolol . The esterification of Metoprolol Acid with ethanol in the presence of an acid catalyst yields Metoprolol Acid Ethyl Ester .
Industrial Production Methods
Industrial production of Metoprolol Acid Ethyl Ester typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities that could affect the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Metoprolol Acid Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form Metoprolol Acid and ethanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Hydrolysis: Metoprolol Acid and ethanol.
Oxidation: Various oxidized derivatives of Metoprolol Acid Ethyl Ester.
Substitution: Substituted esters and other derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol: Another beta-blocker with similar cardiovascular applications.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Bisoprolol: A selective beta-1 blocker with similar therapeutic uses.
Uniqueness
Metoprolol Acid Ethyl Ester is unique due to its role as an intermediate in the synthesis of Metoprolol, which is known for its high selectivity for beta-1 adrenergic receptors . This selectivity reduces the risk of side effects associated with non-selective beta-blockers .
Eigenschaften
IUPAC Name |
ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIXSDYNGSUACV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557456 |
Source


|
| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29112-40-1 |
Source


|
| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
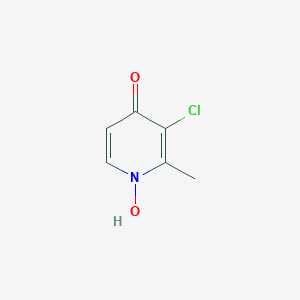

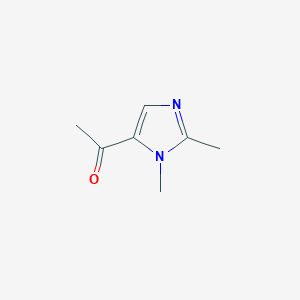
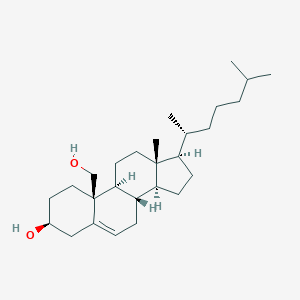


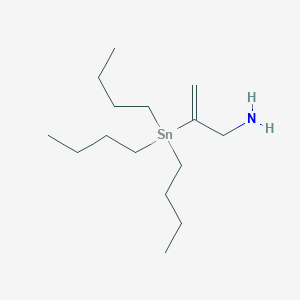

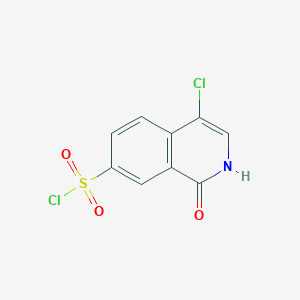
![N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B27343.png)
